Octadecanoic acid, 12-hydroxy-, 2-octyldodecyl ester
CAS No.: 74659-70-4
Cat. No.: VC16977879
Molecular Formula: C38H76O3
Molecular Weight: 581.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74659-70-4 |
|---|---|
| Molecular Formula | C38H76O3 |
| Molecular Weight | 581.0 g/mol |
| IUPAC Name | 2-octyldodecyl 12-hydroxyoctadecanoate |
| Standard InChI | InChI=1S/C38H76O3/c1-4-7-10-13-15-18-22-26-31-36(30-25-21-14-11-8-5-2)35-41-38(40)34-29-24-20-17-16-19-23-28-33-37(39)32-27-12-9-6-3/h36-37,39H,4-35H2,1-3H3 |
| Standard InChI Key | GGFRVKGOEQKYKH-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCCCCCCCCC(CCCCCC)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Octadecanoic acid, 12-hydroxy-, 2-octyldodecyl ester is a synthetic ester characterized by the molecular formula C₃₈H₇₆O₃ and an IUPAC name of 2-octyldodecyl 12-hydroxyoctadecanoate. Its structure comprises a 12-hydroxyoctadecanoic acid moiety linked via an ester bond to 2-octyldodecanol, a branched C₂₀ alcohol. The compound’s stereochemistry and branching contribute to its physical properties, including a melting point above room temperature and low volatility, making it suitable for anhydrous formulations.
Key Structural Features:
| Property | Value |
|---|---|
| Molecular Weight | 581.0 g/mol |
| Canonical SMILES | CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCCCCCCCCC(CCCCCC)O |
| InChI Key | GGFRVKGOEQKYKH-UHFFFAOYSA-N |
| PubChem CID | 53428244 |
The hydroxyl group at the 12th carbon of the stearic acid chain enhances hydrogen-bonding potential, while the bulky 2-octyldodecyl group sterically hinders crystallization, ensuring smooth texture in topical applications.
Synthesis and Industrial Production
Esterification Process
Industrial synthesis involves a high-temperature, acid-catalyzed esterification reaction between 12-hydroxystearic acid and 2-octyldodecanol . The process typically employs sulfuric acid or p-toluenesulfonic acid as catalysts, with reaction temperatures exceeding 150°C to achieve >95% conversion. Residual precursors, including unreacted 12-hydroxystearic acid (<2%) and 2-octyldodecanol (<3%), are removed via vacuum distillation .
Quality Control Parameters:
Batch processes dominate production due to the need for precise temperature control, though continuous-flow reactors are gaining traction for scalability .
Applications in Cosmetic Formulations
Mechanism of Action as an Emollient
As an occlusive agent, this ester reduces transepidermal water loss (TEWL) by forming a hydrophobic film on the skin surface. Its branched alkyl chains interlock with skin lipids, filling intercellular gaps in the stratum corneum. In vitro studies using reconstructed human epidermis models demonstrate a 40–60% reduction in TEWL at concentrations ≥5% .
Use Concentrations by Product Type:
| Product Category | Concentration Range |
|---|---|
| Lipsticks | 15–28% |
| Moisturizing Creams | 3–12% |
| Sunscreen Lotions | 5–18% |
| Makeup Foundations | 8–23% |
The ester’s compatibility with silicones (e.g., dimethicone) and non-polar oils (e.g., squalane) enables formulation stability across pH 4–9.
Comparative Analysis with Related Esters
Performance Benchmarks
When compared to linear-chain analogs like cetyl stearate, 2-octyldodecyl 12-hydroxyoctadecanoate demonstrates:
-
Superior Spreadability: 35% lower coefficient of friction (0.12 vs. 0.18)
-
Enhanced Oxidative Stability: Induction period of 12.5 h at 120°C (vs. 8.2 h for cetyl stearate)
-
Improved Compatibility: Forms stable liquid crystals with dimethiconol (up to 1:3 ratio)
These attributes justify its premium pricing (USD 45–68/kg) compared to simpler esters (USD 12–25/kg).
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